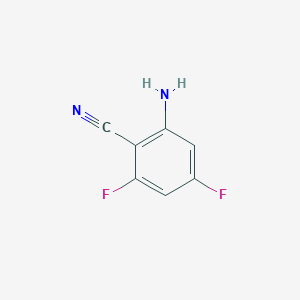

2-氨基-4,6-二氟苯甲腈

描述

Synthesis Analysis

The synthesis of 2-Amino-4,6-difluorobenzonitrile and related compounds involves several chemical reactions, including nitrosation and iron(III)-catalyzed C-C bond cleavage of 2-arylindoles, leading to a variety of 2-aminobenzonitriles in good to excellent yields (Chen et al., 2018). Additionally, metal-free synthesis methods involving cascade Michael addition/cyclization between functionalized 2-aminobenzonitriles and methyl 4,4-difluorobut-2-ynoate have been developed, assembling various highly functionalized quinolines under mild conditions (Fan et al., 2019).

Molecular Structure Analysis

The molecular structure of 2-Amino-4,6-difluorobenzonitrile and its isomers has been explored through inclusion studies with host compounds, revealing preferences in host-guest interactions based on molecular configurations (Caira et al., 2000). These interactions are influenced by the presence of amino and fluoro groups, which impact the stability and structure of the inclusion compounds.

Chemical Reactions and Properties

Research into the chemical reactions and properties of aminobenzonitriles, including 2-Amino-4,6-difluorobenzonitrile, has shown that these compounds undergo ultrafast intramolecular charge transfer and internal conversion, significantly influenced by the electron-withdrawing effects of the fluoro and cyano groups. This behavior is crucial for understanding the photophysical properties of these compounds (Galievsky et al., 2005).

Physical Properties Analysis

The study of the physical properties of 2-Amino-4,6-difluorobenzonitrile-related compounds, such as fluorinated poly(ether nitrile)s derived from pentafluorobenzonitrile, provides insights into their solubilities, thermal stabilities, and potential for forming tough transparent films, which are significant for material science applications (Kimura et al., 2001).

Chemical Properties Analysis

The chemical properties of 2-Amino-4,6-difluorobenzonitrile and its derivatives have been explored through various studies, highlighting the effects of fluorine substitution on nucleophilicities and the potential for forming stable hydrogen-bonded structures. These properties are essential for understanding the reactivity and interaction patterns of these compounds (Forlani et al., 2006).

科学研究应用

合成和生物评价复合物:2-氨基苯甲腈作为合成具有显著抗菌和抗氧化活性以及强DNA结合性质的双核桥联Cr(III)复合物的起始物质 (Govindharaju et al., 2019)。

化学合成中的前体:它用于合成2,4-二氨基喹唑啉,展示了与各种取代基反应中的相当普遍性 (J. Hynes et al., 1988)。

腐蚀抑制:2-氨基苯甲腈的衍生物,如2-氨基苯-1,3-二氰基甲烷,对铁和铝等金属在酸性和碱性环境中具有有效的腐蚀抑制作用,吸附遵循Langmuir吸附等温线 (C. Verma et al., 2015)。

光聚合过程:2-氨基-4,6-二苯基-吡啶-3-碳腈衍生物用作监测光聚合过程的荧光传感器,并用作阳离子光聚合中的共同引发剂 (J. Ortyl et al., 2019)。

超快分子内电荷转移:四氟氨基苯甲腈表现出超快的分子内电荷转移和内部转换,这对于理解这些化合物的电子性质至关重要 (V. Galievsky et al., 2005)。

绿色化学应用:该化合物在绿色化学中发挥作用,例如通过环保的过程合成2,6-二氟苯甲酰胺 (Ren Haoming, 2011)。

电子和光伏应用:2-氨基-4,6-二氟苯甲腈及其衍生物用于提高聚合物太阳能电池的性能并了解这些材料的电子性质 (Seonju Jeong et al., 2011)。

安全和危害

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

属性

IUPAC Name |

2-amino-4,6-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUJKZOGZQXBJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579300 | |

| Record name | 2-Amino-4,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,6-difluorobenzonitrile | |

CAS RN |

190011-84-8 | |

| Record name | 2-Amino-4,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

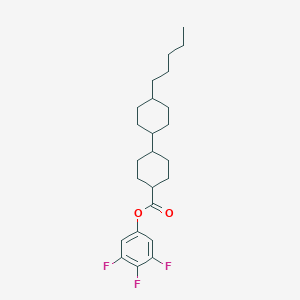

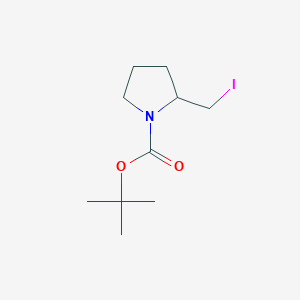

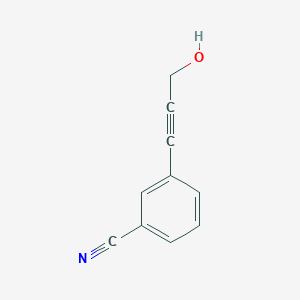

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one](/img/structure/B70687.png)

![5,7-Difluoro-2,3-dihydrobenzo[b]furan](/img/structure/B70689.png)

![3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B70707.png)